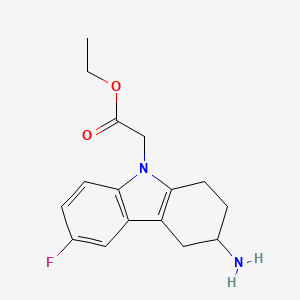
(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of carbazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting from a suitable indole derivative, the carbazole core can be constructed through cyclization reactions.
Introduction of Functional Groups: The amino and fluoro groups can be introduced through selective substitution reactions.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the ester to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, carbazole derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be investigated for similar activities, particularly due to the presence of the amino and fluoro groups, which are known to enhance biological activity.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Carbazole derivatives have shown promise in the treatment of various diseases, and this compound could be a candidate for drug development.
Industry
Industrially, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and fluoro groups could enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, carbazole, is a well-known heterocyclic aromatic compound with various applications.
6-Fluorocarbazole: A derivative with a fluoro group at the 6-position, similar to the compound .
3-Aminocarbazole: A derivative with an amino group at the 3-position.
Uniqueness
(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is unique due to the combination of the amino and fluoro groups, as well as the tetrahydro-carbazole core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C16H19FN2O2 |
|---|---|
分子量 |
290.33 g/mol |
IUPAC名 |
ethyl 2-(3-amino-6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetate |
InChI |
InChI=1S/C16H19FN2O2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3,5,7,11H,2,4,6,8-9,18H2,1H3 |
InChIキー |
MKGHLQIXKMWBSG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=C(CC(CC2)N)C3=C1C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















